molecular formula C21H20ClFN4O B357581 2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one CAS No. 904005-21-6

2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one

Cat. No.: B357581
CAS No.: 904005-21-6
M. Wt: 398.9g/mol
InChI Key: IWPXYOSXGSPDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyridazinone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyl and Chloro Groups: The benzyl and chloro groups can be introduced via electrophilic aromatic substitution reactions using benzyl chloride and chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions using piperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as am

Properties

CAS No.

904005-21-6

Molecular Formula

C21H20ClFN4O

Molecular Weight

398.9g/mol

IUPAC Name

2-benzyl-4-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C21H20ClFN4O/c22-20-19(14-24-27(21(20)28)15-16-6-2-1-3-7-16)26-12-10-25(11-13-26)18-9-5-4-8-17(18)23/h1-9,14H,10-13,15H2

InChI Key

IWPXYOSXGSPDOM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N(N=C3)CC4=CC=CC=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N(N=C3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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